
2,5-Dichlorophenol hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichlorophenol hydrate is a chlorinated derivative of phenol with the molecular formula C6H4Cl2O·H2O. It is commonly used in various industrial and research applications due to its unique chemical properties. This compound is known for its phenolic odor and is typically found in a crystalline or powder form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dichlorophenol hydrate can be synthesized through several methods. One common method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide (H2O2) as the oxidant. In this process, iron powder is used as a catalyst, and acetic acid serves as the solvent. The optimal reaction conditions include a reaction temperature of 60°C and a reaction time of 2.5 hours .
Another method involves a multi-step process starting with the Friedel-Crafts acylation of p-dichlorobenzene with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone. This intermediate is then subjected to a Baeyer-Villiger oxidation reaction using a peroxide to yield 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to produce 2,5-dichlorophenol .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The direct oxidation method using hydrogen peroxide is favored due to its simplicity and efficiency. The process parameters are carefully controlled to maximize the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichlorophenol hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can yield chlorinated cyclohexanols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanols.
Substitution: Various substituted phenols depending on the reagents used.
Aplicaciones Científicas De Investigación
2,5-Dichlorophenol hydrate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: Used in studies related to enzyme inhibition and microbial activity.
Medicine: Investigated for its potential use in developing antimicrobial agents.
Industry: Employed in the production of herbicides, disinfectants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2,5-Dichlorophenol hydrate involves its interaction with various molecular targets. It can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound can also disrupt microbial cell membranes, leading to cell lysis and death .
Comparación Con Compuestos Similares
2,5-Dichlorophenol hydrate can be compared with other dichlorophenols, such as:
- 2,3-Dichlorophenol
- 2,4-Dichlorophenol
- 2,6-Dichlorophenol
- 3,4-Dichlorophenol
- 3,5-Dichlorophenol
Uniqueness
This compound is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain industrial and research applications where other dichlorophenols may not be as effective .
Propiedades
Número CAS |
848169-94-8 |
|---|---|
Fórmula molecular |
C6H6Cl2O2 |
Peso molecular |
181.01 g/mol |
Nombre IUPAC |
2,5-dichlorophenol;hydrate |
InChI |
InChI=1S/C6H4Cl2O.H2O/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H;1H2 |
Clave InChI |
TYFANTCBQNOQBT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)O)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Dichloro-1H-benzo[d]imidazole](/img/structure/B13928636.png)

![6-Bromo-2-cyclopropylimidazo[1,2-a]pyrazine](/img/structure/B13928647.png)
![N-Methyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]-2-pyridinecarboxamide](/img/structure/B13928649.png)
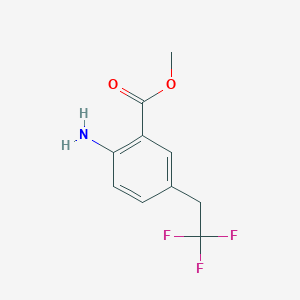
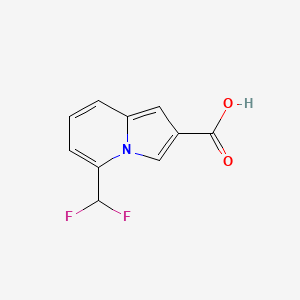
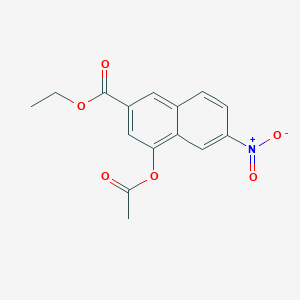
![Tert-butyl ((1-hydroxy-7-(2-hydroxyethoxy)-1,3-dihydrobenzo[C][1,2]oxaborol-3-YL)methyl)carbamate](/img/structure/B13928667.png)
![Propyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13928668.png)
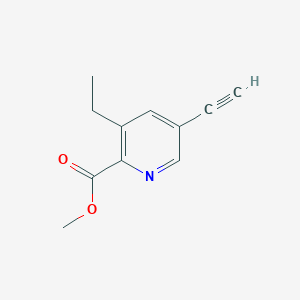
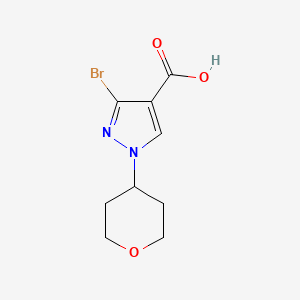
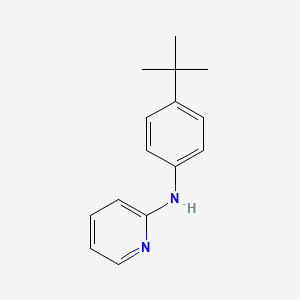
![N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide](/img/structure/B13928710.png)
